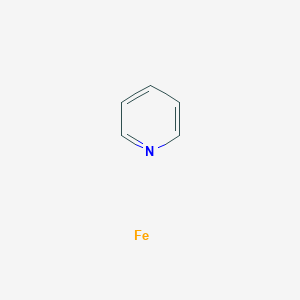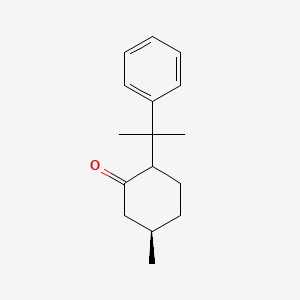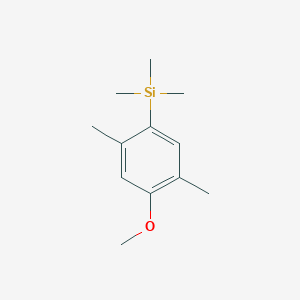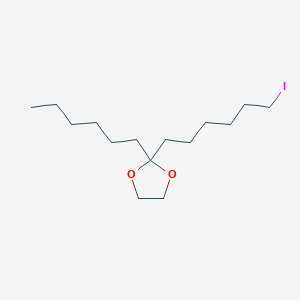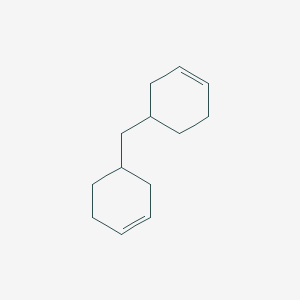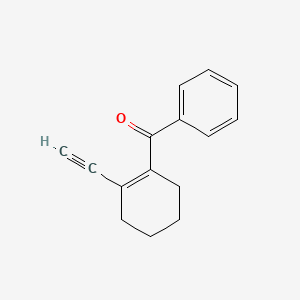
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a dinitrophenyl group attached to a pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate ketone or aldehyde. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include various substituted hydrazones and pyrazolones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target . The dinitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in analytical chemistry.
2,4-Dinitrophenol: Another related compound known for its use as a metabolic stimulant and in biochemical studies.
Uniqueness
1-(2,4-Dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific structure, which combines the properties of both the dinitrophenyl and pyrazolone groups
Propriétés
Numéro CAS |
189220-73-3 |
|---|---|
Formule moléculaire |
C9H8N4O5 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-3,4-dihydropyrazol-3-ol |
InChI |
InChI=1S/C9H8N4O5/c14-9-3-4-10-11(9)7-2-1-6(12(15)16)5-8(7)13(17)18/h1-2,4-5,9,14H,3H2 |
Clé InChI |
GVXNELVNZWBTTL-UHFFFAOYSA-N |
SMILES canonique |
C1C=NN(C1O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


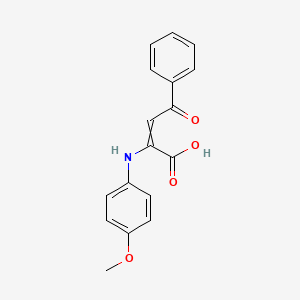
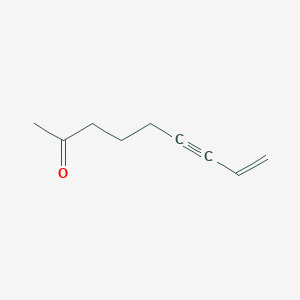
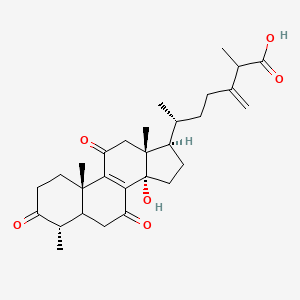
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

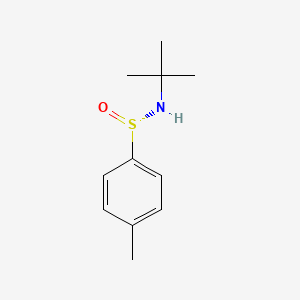
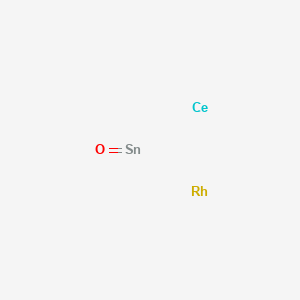
![N-(3-Methyl-3H-imidazo[4,5-f]quinolin-2-yl)nitrous amide](/img/structure/B14253184.png)
